2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Description
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a benzenesulfonyl group, a dichlorophenyl group, and a thiophene ring
Properties
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S2/c21-16-9-8-15(19(22)11-16)13-25(30(27,28)18-6-2-1-3-7-18)14-20(26)24-23-12-17-5-4-10-29-17/h1-12H,13-14H2,(H,24,26)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSWGMUHIWOYFH-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves multiple steps. One common route includes the reaction of benzenesulfonyl chloride with 2,4-dichlorobenzylamine to form an intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process .
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, inhibiting their activity. The dichlorophenyl and thiophene groups contribute to the compound’s binding affinity and specificity. The compound may also modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Used in similar synthetic applications but lacks the dichlorophenyl and thiophene groups.
2,4-Dichlorobenzylamine: Shares the dichlorophenyl group but lacks the sulfonyl and thiophene functionalities.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the sulfonyl and dichlorophenyl groups.
Uniqueness
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
